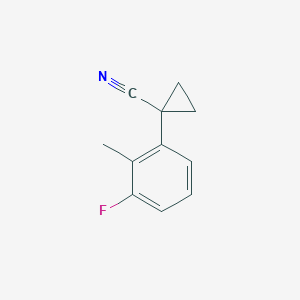

1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

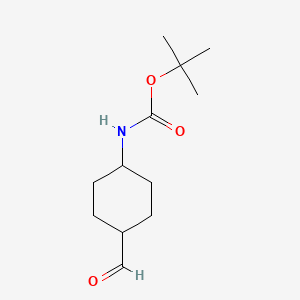

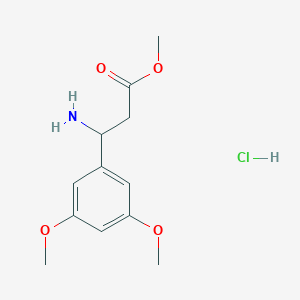

1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile is a chemical compound with the CAS Number: 1314788-16-3 . It has a molecular weight of 175.21 . The compound is typically stored at 4 degrees Celsius and is available in powder form .

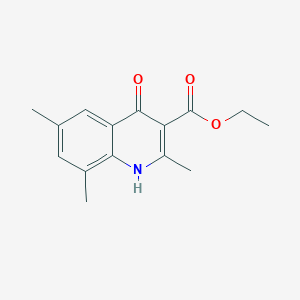

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10FN/c1-8-9(3-2-4-10(8)12)11(7-13)5-6-11/h2-4H,5-6H2,1H3 . This indicates that the compound has a cyclopropane ring attached to a fluoromethylphenyl group and a carbonitrile group .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available sources.Scientific Research Applications

Conformational Restriction for Biological Activity

Cyclopropane derivatives are effectively used in conformationally restricting the structure of biologically active compounds to enhance activity and investigate bioactive conformations. For example, chiral cyclopropanes bearing two differentially functionalized carbon substituents have been developed as key intermediates for synthesizing conformationally restricted analogues of histamine, indicating the potential of these structures in designing drugs with improved specificity and efficacy (Kazuta, Matsuda, & Shuto, 2002).

Electronegative Substituent Effects

The presence of electronegative substituents, such as fluorine, in cyclopropanes can influence molecular conformation through dipole minimization effects. This principle has been applied in the 1,3-oxidation of cyclopropanes, demonstrating a straightforward method for incorporating functional groups in specific molecular orientations, thus offering a valuable tool for modulating molecular shape and reactivity (Banik, Mennie, & Jacobsen, 2017).

Hydrogen Bonding Involvement

Investigations into the solid-state structures of 2-fluoro-2-phenylcyclopropane derivatives have identified short intermolecular contacts of C–F groups to H–X moieties, suggesting the potential involvement of C–F bonds in hydrogen bonding. This highlights the role of fluorinated cyclopropanes in studying non-covalent interactions and their implications for molecular design and crystal engineering (Fröhlich, Rosen, Meyer, Rissanen, & Haufe, 2006).

Electrocyclic Reactions and Ring Expansion

Fluorinated cyclopropanes are also explored for their reactivity in ring expansion reactions, providing access to medicinally relevant fluoropiperidines. A new hypervalent fluoroiodane(III) reagent has been developed for carbon-carbon bond scission and intramolecular ring expansion fluorination of unactivated cyclopropanes, offering a novel approach to synthesizing complex fluorinated structures with high regio- and diastereoselectivity (Ren et al., 2021).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

1-(3-fluoro-2-methylphenyl)cyclopropane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN/c1-8-9(3-2-4-10(8)12)11(7-13)5-6-11/h2-4H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBABGPXGRTEKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C2(CC2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2571210.png)

![[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2571220.png)

![4-[(4-chlorophenyl)methyl]-1-{3-[4-(furan-2-carbonyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2571223.png)